molecular formula C17H20ClNOS B14697048 Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride CAS No. 31468-86-7

Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride

Cat. No.: B14697048
CAS No.: 31468-86-7
M. Wt: 321.9 g/mol
InChI Key: RQNSIOJWOLUEDD-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a thienyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride typically involves the reaction of pyrrolidine with a ketone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity, and it often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include oxides, alcohol derivatives, and substituted pyrrolidine compounds. These products are often used in further chemical synthesis and research applications.

Scientific Research Applications

Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-thienyl)propyl)-, hydrochloride include:

  • Pyrrolidine, 1-(3-oxo-2-phenylpropyl)-, hydrochloride
  • Pyrrolidine, 1-(3-oxo-3-(2-thienyl)propyl)-, hydrochloride
  • Pyrrolidine, 1-(3-oxo-2-phenyl-3-(2-furyl)propyl)-, hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the phenyl and thienyl groups. This combination imparts distinct chemical properties and biological activities, making it valuable for specific research applications.

Properties

CAS No.

31468-86-7

Molecular Formula

C17H20ClNOS

Molecular Weight

321.9 g/mol

IUPAC Name

2-phenyl-3-pyrrolidin-1-yl-1-thiophen-2-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C17H19NOS.ClH/c19-17(16-9-6-12-20-16)15(13-18-10-4-5-11-18)14-7-2-1-3-8-14;/h1-3,6-9,12,15H,4-5,10-11,13H2;1H

InChI Key

RQNSIOJWOLUEDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CS3.Cl

Origin of Product

United States

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